N-(4-bromobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3OS/c20-14-7-5-13(6-8-14)12-22-18(24)17-16(23-10-1-2-11-23)15-4-3-9-21-19(15)25-17/h1-11H,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBQJFDLXDRNEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC3=C2C=CC=N3)C(=O)NCC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide, a compound with the CAS number 1112279-67-0, has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 412.3 g/mol. The compound features a thieno[2,3-b]pyridine core, which is known for various biological activities.
Antioxidant Properties
Research has indicated that thienopyridine derivatives exhibit significant antioxidant activity. For instance, studies have shown that related compounds can mitigate oxidative stress in cellular models. The antioxidant effects are often assessed through alterations in erythrocyte morphology when exposed to toxic agents like 4-nonylphenol. In such studies, thienopyridine derivatives reduced the percentage of altered erythrocytes compared to controls, suggesting a protective role against oxidative damage .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thienopyridine Compound | 12 ± 1.03 |
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. Similar compounds within the thienopyridine class have demonstrated efficacy against various bacterial strains. A study highlighted the antibacterial activity of related thieno[2,3-b]pyridine derivatives against Gram-positive and Gram-negative bacteria, indicating a promising avenue for further research into this compound's potential applications in treating infections .
Anticancer Activity
The anticancer potential of thieno[2,3-b]pyridine derivatives has also been explored. These compounds have shown inhibitory effects on cancer cell proliferation in vitro by inducing apoptosis and disrupting cell cycle progression. For example, certain derivatives have been reported to inhibit aurora kinases, which are critical for mitotic regulation in cancer cells .
The biological activities of this compound are attributed to several mechanisms:
- Antioxidant Mechanism : The compound may scavenge free radicals and enhance the expression of antioxidant enzymes through Nrf2 signaling pathways.
- Enzyme Inhibition : Similar thienopyridine compounds have been identified as selective inhibitors of phosphodiesterase (PDE) enzymes, which play roles in inflammation and cancer progression.
- Cell Cycle Disruption : By targeting specific kinases involved in mitosis, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Case Studies
Several studies illustrate the biological activity of related compounds:
- Study on Erythrocyte Morphology : A study demonstrated that thienopyridine derivatives significantly reduced oxidative damage in erythrocytes exposed to toxic substances like 4-nonylphenol.
- Antimicrobial Efficacy : Research on synthesized thieno[2,3-b]pyridine derivatives showed promising results against various bacterial strains, suggesting their potential as novel antimicrobial agents.
- Cancer Cell Line Studies : Investigations into the effects of these compounds on cancer cell lines revealed their ability to inhibit cell growth and induce apoptosis through targeted kinase inhibition.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that thieno[2,3-b]pyridine derivatives exhibit a range of biological activities, including antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. For instance, a study highlighted the compound's potential in inhibiting the growth of Ralstonia solanacearum, a pathogen responsible for bacterial wilt in tomatoes. The compound demonstrated significant activity by reducing infection rates and pathogen load in infected plants .
Antitumor Properties
Thieno[2,3-b]pyridines have also been investigated for their antitumor effects. The fused ring structure of these compounds enhances their ability to interact with biological targets involved in cancer progression. In particular, studies have indicated that modifications to the thieno[2,3-b]pyridine framework can lead to improved potency against various cancer cell lines .
Agricultural Applications
Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to inhibit pathogenic bacteria affecting crops. Its structural characteristics allow it to function effectively as a biocontrol agent against Ralstonia solanacearum, thereby promoting plant health and yield. A detailed evaluation of structure-activity relationships (SAR) revealed that specific substituents on the thieno[2,3-b]pyridine core significantly enhance its antibacterial efficacy .
Herbicidal Properties
In addition to its antimicrobial effects, N-(4-bromobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide may also exhibit herbicidal properties. Research into related pyridine derivatives has indicated that they can act as effective herbicides by interfering with key metabolic pathways in target plants. This potential application could provide an alternative approach to traditional herbicides, contributing to sustainable agricultural practices.
Material Science
Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in polymer chemistry as a building block for novel materials. Its incorporation into polymer matrices may enhance the mechanical properties and thermal stability of the resultant materials. Ongoing research is focused on synthesizing copolymers that leverage the properties of this compound for applications in electronics and coatings.
- Evaluation Against Bacterial Wilt
- Antitumor Activity Assessment
Comparison with Similar Compounds
Substituent Effects on Lipophilicity and Binding
- The target compound’s 4-bromobenzyl group confers higher lipophilicity (ClogP ~4.2 estimated) compared to the 4-fluorophenyl group in the antiplasmodial derivative (ClogP ~3.5) .
- In contrast, the antiplasmodial compound () uses dual fluorine atoms to balance lipophilicity and metabolic stability, critical for crossing parasitic membranes .
Activity Trends
- Cycloalkyl-fused derivatives (e.g., ) show IC₅₀ values in the nanomolar range against triple-negative breast cancer cells, whereas the target compound’s pyrrole substituent may alter potency due to reduced rotational freedom compared to propyl-aryl groups .
- Antiplasmodial activity in correlates with electron-withdrawing cyano and fluorine groups, which are absent in the target compound, limiting cross-application against malaria .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(4-bromobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide, and how are reaction conditions optimized?
- The synthesis involves multi-step organic reactions, starting with the construction of the thieno[2,3-b]pyridine core, followed by functionalization with the pyrrole and 4-bromobenzyl groups. Key steps include:
- Core formation : Cyclization reactions under controlled temperatures (e.g., 80–120°C) using catalysts like palladium or copper to promote heterocyclic ring closure .
- Substitution : Introducing the 1H-pyrrol-1-yl group via nucleophilic aromatic substitution, optimized with polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) ensure high purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- 1H/13C NMR : Confirms the presence of the 4-bromobenzyl group (δ 4.5–4.8 ppm for –CH₂–) and pyrrole protons (δ 6.2–6.9 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 452.03) and isotopic patterns consistent with bromine .
- X-ray crystallography : Reveals planarity of the thienopyridine core (dihedral angle <5° with adjacent rings) and intramolecular hydrogen bonds (N–H···O, 2.8–3.0 Å) stabilizing the carboxamide moiety .
Q. How is the compound initially screened for biological activity in vitro?
- Kinase inhibition assays : Use ADP-Glo™ kinase assays to measure IC₅₀ values against target kinases (e.g., MAPK or EGFR).
- Cellular viability tests : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with EC₅₀ calculations via nonlinear regression .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between similar thienopyridine derivatives?
- Structure-activity relationship (SAR) analysis : Compare substituent effects using analogues (e.g., replacing bromobenzyl with chlorobenzyl or fluorobenzyl). For example:
- Bioactivity shifts : A 4-fluorobenzyl analogue showed 10-fold lower kinase inhibition, attributed to reduced lipophilicity (clogP 3.2 vs. 3.8) .
- Crystallographic insights : Hydrogen bonding patterns (e.g., N–H···O vs. C–H···π) in protein-ligand co-crystals explain selectivity differences .
Q. What strategies mitigate poor bioavailability observed in preclinical studies of thienopyridine carboxamides?
- Linker modifications : Replace the carboxamide with sulfonamide groups to enhance metabolic stability (t½ increased from 1.2 to 4.7 h in rat plasma) .
- Prodrug approaches : Esterification of the carboxamide (e.g., ethyl ester prodrug) improves solubility (logS from −4.2 to −2.8) and oral absorption .
Q. How does the compound’s crystal structure inform its stability and formulation design?
- Thermodynamic stability : The near-planar thienopyridine core (RMSD <0.1 Å) and intramolecular H-bonds reduce conformational flexibility, favoring crystalline forms with high melting points (>200°C) .
- Polymorph screening : Slurry experiments in ethanol/water identify Form I (monoclinic P21/c) as the most stable, with negligible hygroscopicity (<0.1% w/w at 75% RH) .
Q. What computational methods predict off-target interactions or toxicity risks?
- Molecular docking : Glide SP docking against the PDB database identifies potential off-targets (e.g., hERG channel, Ki <1 µM).
- ADMET prediction : SwissADME estimates moderate blood-brain barrier penetration (BBB score 0.3) and CYP3A4 inhibition risk (IC₅₀ ~5 µM) .
Methodological Guidelines
- Contradiction resolution : Cross-validate conflicting bioactivity data using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) .
- Data reproducibility : Ensure reaction scalability via continuous flow synthesis (residence time 10–15 min, 70°C) to maintain yield (>85%) across batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
